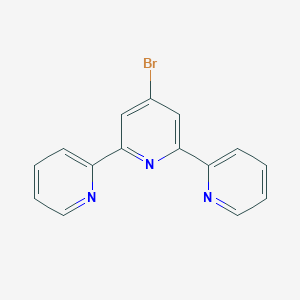
4'-Bromo-2,2':6',2''-terpiridina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4’-Bromo-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes are studied for their catalytic activities and electronic properties.
Biology and Medicine: Some metal complexes of 4’-Bromo-2,2’:6’,2’'-terpyridine have shown potential as anticancer agents.
Mecanismo De Acción
Target of Action
4’-Bromo-2,2’:6’,2’'-terpyridine is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal centers can be various types of metal ions, depending on the specific application or reaction.
Mode of Action
The compound interacts with its targets (metal centers) through coordination, forming stable complexes . This interaction involves the donation of electron pairs from the nitrogen atoms in the terpyridine molecule to the metal ion, resulting in a metal-ligand bond .
Biochemical Pathways
For instance, a platinum(II) coordination compound with a similar 4’-substituted-2,2’:6’,2’'-terpyridine structure has been suggested as a potential candidate for next-generation mitophagy-targeting anticancer drugs . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria .
Result of Action
The molecular and cellular effects of 4’-Bromo-2,2’:6’,2’'-terpyridine’s action would depend on the specific metal centers it targets and the resulting complexes formed. For example, the aforementioned platinum(II) coordination compound has been associated with mitophagy, potentially leading to the degradation of dysfunctional mitochondria .
Action Environment
The action, efficacy, and stability of 4’-Bromo-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s stability and reactivity could be affected by factors such as temperature, exposure to oxygen, and moisture.
Métodos De Preparación
The synthesis of 4’-Bromo-2,2’:6’,2’‘-terpyridine typically involves the bromination of 2,2’:6’,2’‘-terpyridine. One common method includes the reaction of 2,2’:6’,2’‘-terpyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 4’ position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4’-Bromo-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: As a tridentate ligand, it forms stable complexes with transition metals such as platinum, cobalt, and nickel. These complexes are often synthesized under inert conditions using metal salts and the ligand in an appropriate solvent.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers, influencing the redox properties of the resulting complexes.
Comparación Con Compuestos Similares
4’-Bromo-2,2’:6’,2’'-terpyridine can be compared with other terpyridine derivatives such as:
2,2’6’,2’'-Terpyridine: The parent compound without the bromine substitution, which forms similar metal complexes but with different reactivity and properties.
4’-Methyl-2,2’6’,2’'-terpyridine: A derivative with a methyl group at the 4’ position, which affects the electronic properties and steric hindrance differently compared to the bromo derivative.
4’-Phenyl-2,2’6’,2’'-terpyridine: Another derivative with a phenyl group at the 4’ position, used in similar applications but with distinct electronic and steric effects.
Propiedades
IUPAC Name |
4-bromo-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRILXBSCRHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442565 | |
| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149817-62-9 | |
| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4'-Bromo-2,2':6',2''-terpyridine of interest in materials chemistry?
A1: 4'-Bromo-2,2':6',2''-terpyridine is a versatile building block for synthesizing coordination polymers with interesting optical properties. The bromine atom acts as a site for further functionalization, allowing the introduction of other groups via cross-coupling reactions. [, , ] This enables the fine-tuning of the material's properties, such as birefringence. [] Additionally, the terpyridine moiety readily coordinates with various metal ions, facilitating the construction of diverse supramolecular architectures. [, , , ]
Q2: How does the presence of the bromine atom in 4'-Bromo-2,2':6',2''-terpyridine influence the birefringence of the resulting coordination polymers?
A2: The bromine atom, being larger and more polarizable than hydrogen, contributes significantly to the overall anisotropy of the coordination polymer. [] When 4'-Bromo-2,2':6',2''-terpyridine is incorporated into the polymer structure, the alignment of these bromine atoms, along with the terpyridine units, in a specific direction enhances the difference in refractive index along different crystallographic axes, leading to higher birefringence. []
Q3: Can you provide an example of how 4'-Bromo-2,2':6',2''-terpyridine is used in the synthesis of functional materials?
A3: One example is the synthesis of highly birefringent coordination polymers. Researchers synthesized a series of coordination polymers using 4'-Bromo-2,2':6',2''-terpyridine and its chloro analogue, complexed with manganese(II) and lead(II) ions and [Au(CN)2]− units. [] The resulting polymers displayed significant birefringence, attributed to the strategic positioning of the polarizable C-Br bonds within the polymer structure. [] These findings highlight the potential of incorporating 4'-Bromo-2,2':6',2''-terpyridine in designing materials for applications requiring controlled light polarization, such as liquid crystal displays and optical sensors.
Q4: Beyond its use in birefringent materials, what other applications does 4'-Bromo-2,2':6',2''-terpyridine have?
A4: The bromine atom in 4'-Bromo-2,2':6',2''-terpyridine makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, opening avenues for attaching diverse functionalities to the terpyridine core. [] For instance, it has been utilized to prepare boronate ester-substituted terpyridine ligands, [] and to connect ruthenium polypyridine complexes to difluoroborazaindacene or zinc phthalocyanine chromophores, resulting in novel bichromophoric systems with unique photophysical properties. []
Q5: Are there any challenges associated with the use of 4'-Bromo-2,2':6',2''-terpyridine in material synthesis?
A5: One challenge lies in controlling the regioselectivity of reactions involving 4'-Bromo-2,2':6',2''-terpyridine, especially in palladium-catalyzed cross-coupling reactions. For example, in attempts to synthesize terpyridine-4'-boronic acid, competitive hydrodeboration and solvolysis presented difficulties. [] Therefore, optimizing reaction conditions and exploring different catalytic systems are crucial for achieving the desired product selectivity and yield.
Q6: What is the significance of using 4'-Bromo-2,2':6',2''-terpyridine in the context of ruthenium complexes?
A6: Ruthenium(II) complexes with terpyridine ligands exhibit attractive photophysical and electrochemical properties, making them suitable for various applications in areas such as photocatalysis and solar energy conversion. The presence of the bromine atom in 4'-Bromo-2,2':6',2''-terpyridine enables the attachment of the ruthenium complex to other functional units, as demonstrated by its use in creating bichromophoric systems with difluoroborazaindacene or zinc phthalocyanine. [] This strategy paves the way for developing advanced photoactive materials with tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
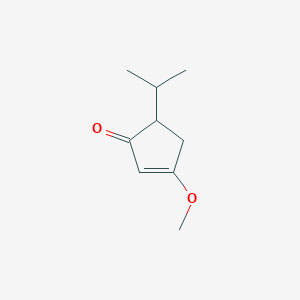
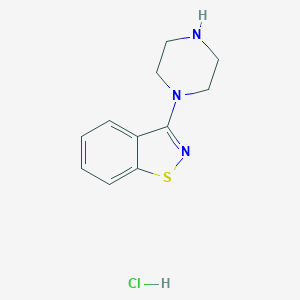
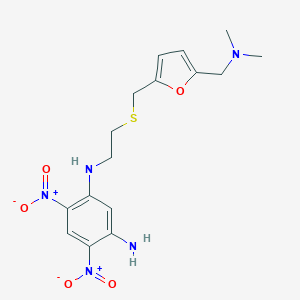
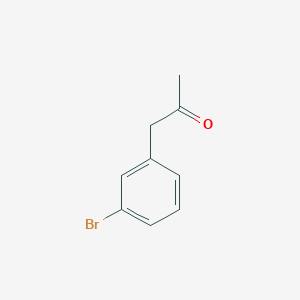
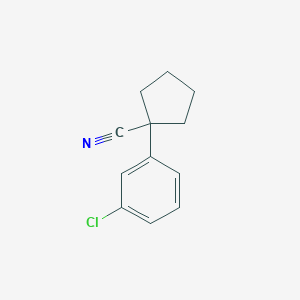
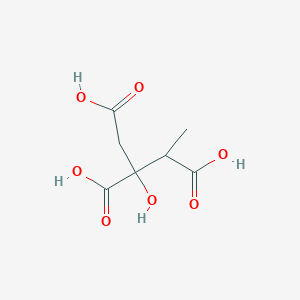
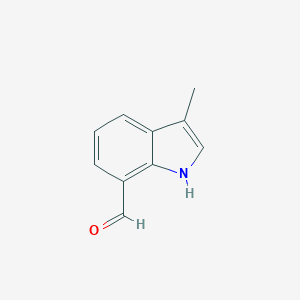
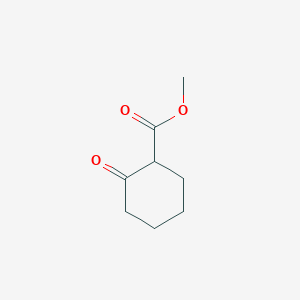
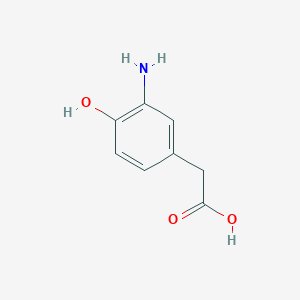
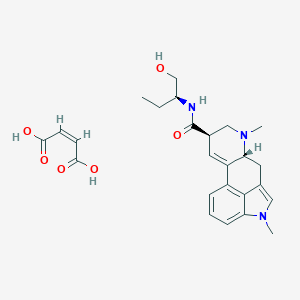
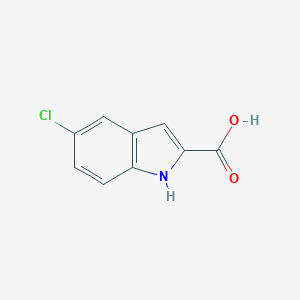
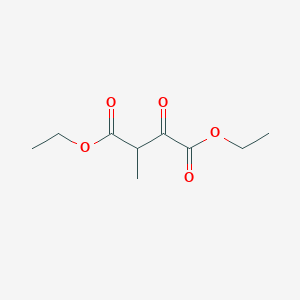
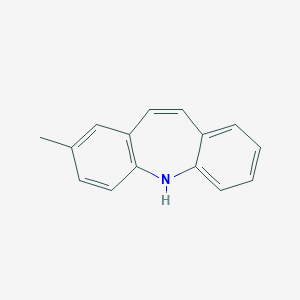
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)
